[4-[3-(Naphthalen-1-ylcarbamoyl)phenyl]phenyl] acetate
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Overview
Description
[4-[3-(Naphthalen-1-ylcarbamoyl)phenyl]phenyl] acetate is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a naphthalene ring, a phenyl ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3-(Naphthalen-1-ylcarbamoyl)phenyl]phenyl] acetate typically involves multiple steps, starting with the preparation of the naphthalen-1-ylcarbamoyl intermediate. This intermediate is then reacted with a phenyl derivative under specific conditions to form the final product. Common synthetic routes include:
Nucleophilic Aromatic Substitution: This method involves the substitution of an aromatic halide with a nucleophile, forming the desired product.
Friedel-Crafts Acylation: This reaction introduces an acyl group into the aromatic ring using an acid chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[3-(Naphthalen-1-ylcarbamoyl)phenyl]phenyl] acetate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[4-[3-(Naphthalen-1-ylcarbamoyl)phenyl]phenyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [4-[3-(Naphthalen-1-ylcarbamoyl)phenyl]phenyl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with a similar naphthalene structure, studied for its chemical and biological properties.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with a different core structure but similar functional groups.
Uniqueness
[4-[3-(Naphthalen-1-ylcarbamoyl)phenyl]phenyl] acetate is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[3-(naphthalen-1-ylcarbamoyl)phenyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c1-17(27)29-22-14-12-18(13-15-22)20-8-4-9-21(16-20)25(28)26-24-11-5-7-19-6-2-3-10-23(19)24/h2-16H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIFTFBWDYSQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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